2-Methylhept-6-en-2-amine

Description

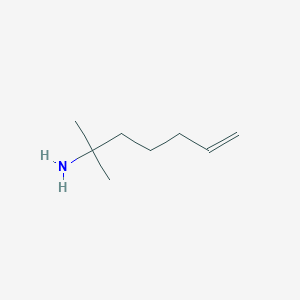

2-Methylhept-6-en-2-amine is a branched aliphatic amine with a tertiary amine group at position 2 and a double bond at position 6 of the heptene chain. Its molecular formula is C₈H₁₅N, and it features a methyl group attached to the same carbon as the amine (C2), creating a sterically hindered tertiary amine structure. The presence of the double bond at C6 introduces unsaturation, influencing its chemical reactivity and physical properties. Applications may include use as intermediates in pharmaceuticals, agrochemicals, or polymer chemistry due to its reactive amine and alkene functionalities .

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-methylhept-6-en-2-amine |

InChI |

InChI=1S/C8H17N/c1-4-5-6-7-8(2,3)9/h4H,1,5-7,9H2,2-3H3 |

InChI Key |

YSJFOFYMLACWSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC=C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N,6-Dimethylhept-6-en-2-amine

- Structure : Similar to the target compound but features an additional methyl group on the nitrogen atom (N-methyl) and a methyl group at position 6. The molecular formula is C₉H₁₇N .

- Properties : The N-methyl group reduces basicity and nucleophilicity compared to 2-Methylhept-6-en-2-amine. The double bond at C6 allows for similar reactivity in addition reactions (e.g., hydrogenation), but steric effects from the C6 methyl group may alter regioselectivity.

- Applications : Likely used in specialized organic syntheses where moderated amine reactivity is required .

6-Methylheptan-2-amine

- Structure : A saturated analog with a methyl group at position 6 and a primary amine at position 2. Molecular formula: C₈H₁₉N ; molar mass: 129.24 g/mol .

- Properties : The absence of a double bond increases boiling point and stability compared to this compound. As a primary amine, it exhibits higher water solubility and basicity due to better solvation and minimal steric hindrance.

- Applications : Suitable for reactions requiring a reactive primary amine, such as amide coupling or Schiff base formation .

6-Methylamino-2,5-dimethyl-2-hexene

- Structure: A shorter-chain compound (hexene backbone) with methyl groups at positions 2 and 5 and a methylamino group at position 6.

- Properties: The conjugated diene system (if present) could enhance stability or participate in cycloaddition reactions.

- Applications : Possible use in synthesizing heterocycles or as a ligand in coordination chemistry .

Comparative Data Table

Research Findings and Implications

- Steric Effects : Tertiary amines like this compound and N,6-Dimethylhept-6-en-2-amine exhibit lower basicity and solubility than primary amines (e.g., 6-Methylheptan-2-amine) due to hindered solvation .

- Unsaturation Impact : The double bond in this compound lowers its boiling point compared to saturated analogs but enhances reactivity in cycloaddition or polymerization reactions .

- Synthetic Utility : Saturated amines (e.g., 6-Methylheptan-2-amine) are preferred for stable intermediates, while unsaturated variants serve in dynamic reactions requiring functional group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.